

# Application Notes and Protocols: In Vitro Binding Assay for Padsevonil

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Compound of Interest		
Compound Name:	Padsevonil	
Cat. No.:	B609823	Get Quote

### Introduction

Padsevonil (UCB0942) is a novel investigational antiepileptic drug (AED) candidate designed with a unique dual mechanism of action, targeting both presynaptic and postsynaptic sites.[1] [2][3] It was rationally designed to exhibit high affinity for all three isoforms of the synaptic vesicle glycoprotein 2 (SV2A, SV2B, and SV2C) and low-to-moderate affinity for the benzodiazepine (BZD) site on the GABAA receptor, where it acts as a partial agonist.[1][4][5][6] This distinct pharmacological profile was intended to offer a synergistic antiseizure effect.[7] These application notes provide a detailed protocol for conducting in vitro radioligand binding assays to characterize the binding of Padsevonil to its molecular targets.

## **Principle**

The in vitro binding of **Padsevonil** to SV2 isoforms and the GABAA benzodiazepine site is quantified using radioligand binding assays. These assays measure the displacement of a radiolabeled ligand by the test compound (**Padsevonil**) from its target receptor. The affinity of **Padsevonil** is determined by its ability to compete with the radioligand for binding sites on recombinant proteins or native tissue preparations.

## **Data Presentation**

# Table 1: Binding Affinity of Padsevonil for Human SV2 Isoforms



Compound	Target	pKi
Padsevonil	SV2A	8.5[1]
SV2B	7.9[1]	
SV2C	8.5[1]	_
Levetiracetam	SV2A	5.2[1]
Brivaracetam	SV2A	6.6[1]

**Table 2: Binding Affinity of Padsevonil for the GABAA** 

**Receptor Benzodiazepine Site** 

Compound	pIC50	pKi
Padsevonil	≤6.1[1]	6.4[5]

**Table 3: Dissociation Kinetics of Padsevonil from** 

**Human SV2A at 37°C** 

Compound	Dissociation t1/2 (minutes)
Padsevonil	30[1]
Levetiracetam	<0.5[1]
Brivaracetam	<0.5[1]

## Experimental Protocols Radioligand Binding Assay for SV2A, SV2B, and SV2C

This protocol is adapted from methodologies described by Gillard M et al. (Eur J Pharmacol 2011;664:36–44) and Wood MD and Gillard M (2017).[8]

#### Materials:

• Radioligand: [3H]Padsevonil ([3H]PSL)



- Target: Membranes from HEK293 cells expressing recombinant human SV2A, SV2B, or SV2C proteins.[8]
- Test Compound: Padsevonil
- Reference Compounds: Levetiracetam, Brivaracetam
- Assay Buffer: Tris-HCl buffer (pH 7.4)
- Non-specific Binding Control: High concentration of a non-radiolabeled competing ligand (e.g., Levetiracetam for SV2A)
- Scintillation Cocktail
- 96-well plates
- Filter mats
- Cell harvester
- Liquid scintillation counter

#### Procedure:

- Membrane Preparation: Prepare membranes from HEK293 cells expressing the respective recombinant human SV2 isoform.
- · Assay Setup:
  - In a 96-well plate, add assay buffer.
  - Add varying concentrations of **Padsevonil** or reference compounds.
  - Add a fixed concentration of [3H]PSL (e.g., in the low nanomolar range).
  - Initiate the binding reaction by adding the cell membranes.
  - For non-specific binding determination, add a high concentration of a suitable unlabeled ligand.



- Incubation: Incubate the plates at a controlled temperature (e.g., 4°C or 37°C) for a specified duration to reach equilibrium.[8] Note that **Padsevonil** exhibits slow binding kinetics.[1]
- Termination of Reaction: Rapidly terminate the incubation by vacuum filtration through filter mats using a cell harvester. This separates the bound radioligand from the unbound.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove any nonspecifically bound radioligand.
- · Scintillation Counting:
  - Dry the filter mats.
  - Place the filters in scintillation vials with scintillation cocktail.
  - Quantify the radioactivity using a liquid scintillation counter.
- Data Analysis:
  - Calculate the specific binding by subtracting the non-specific binding from the total binding.
  - Plot the specific binding as a function of the logarithm of the competitor concentration.
  - Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
  - Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

# Radioligand Binding Assay for the GABAA Receptor Benzodiazepine Site

#### Materials:

Radioligand: [3H]Flumazenil



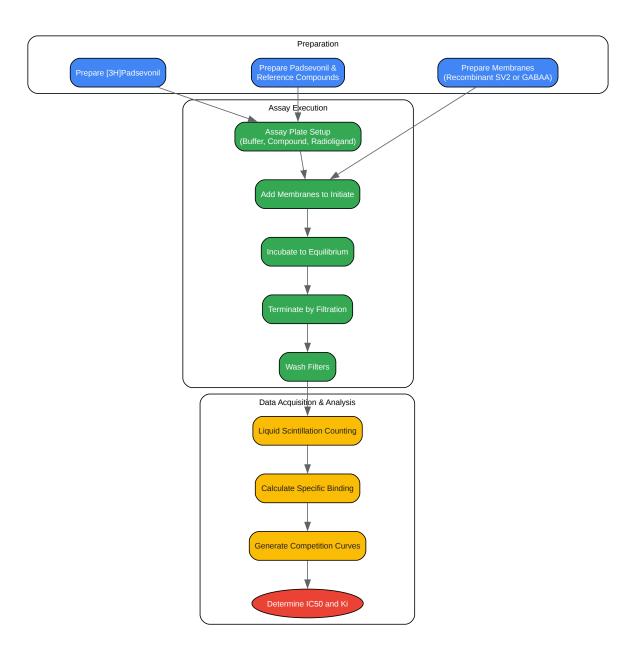
- Target: Membranes from cells expressing recombinant GABAA receptors or native brain tissue (e.g., human cortex).[6]
- Test Compound: Padsevonil
- Reference Compound: Diazepam or Zolpidem
- Assay Buffer: Suitable buffer for GABAA receptor binding assays (e.g., Tris-HCl with appropriate ions).
- Non-specific Binding Control: High concentration of a non-radiolabeled benzodiazepine (e.g., Diazepam).
- Scintillation Cocktail
- · 96-well plates
- Filter mats
- Cell harvester
- Liquid scintillation counter

Procedure: The procedure is similar to the SV2 binding assay, with the following modifications:

- Target: Use membranes containing the GABAA receptor.
- Radioligand: Use a radioligand that binds to the benzodiazepine site, such as [3H]Flumazenil.
- Reference Compounds: Use known benzodiazepine site ligands like diazepam or zolpidem for comparison.
- Data Analysis: Follow the same data analysis steps as described for the SV2 binding assay to determine the IC50 and Ki values for **Padsevonil** at the benzodiazepine site.

## **Visualizations**

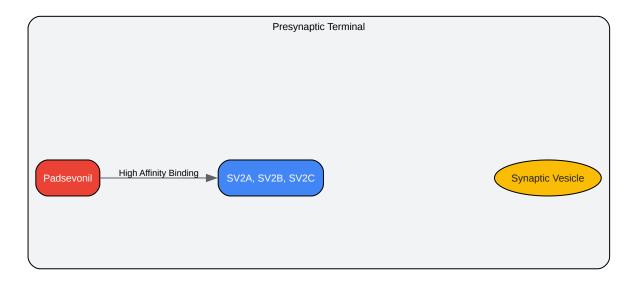


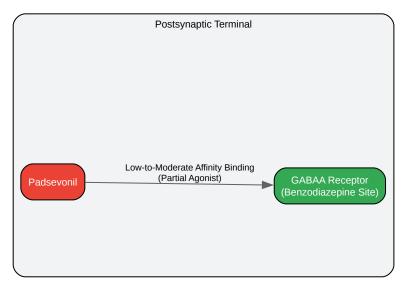


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Caption: Workflow for the In Vitro Radioligand Binding Assay.







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Caption: Dual Mechanism of Action of Padsevonil.



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